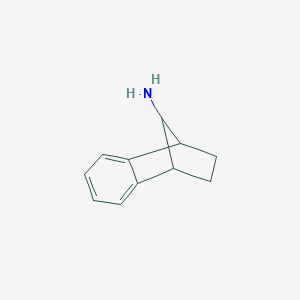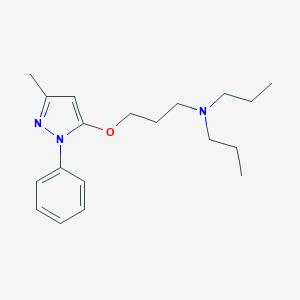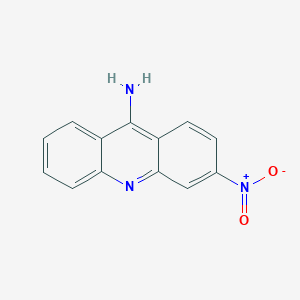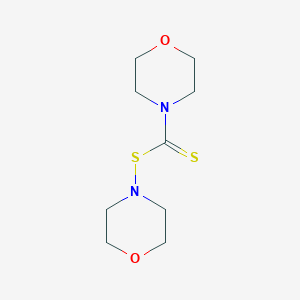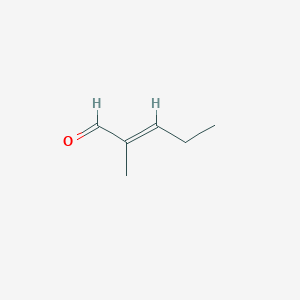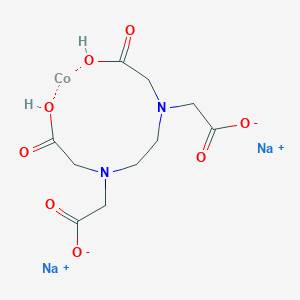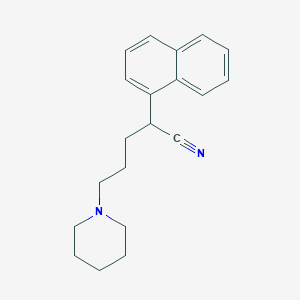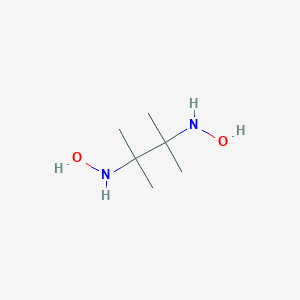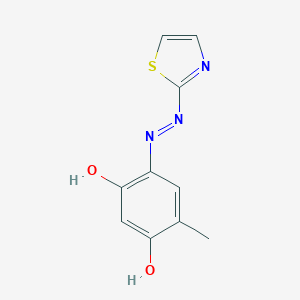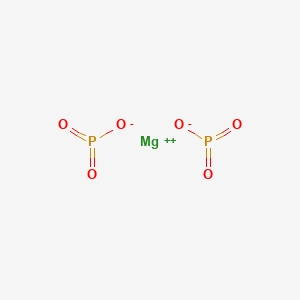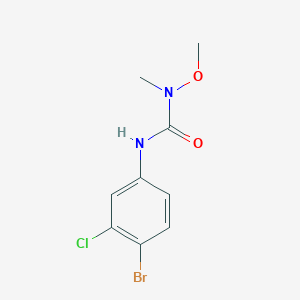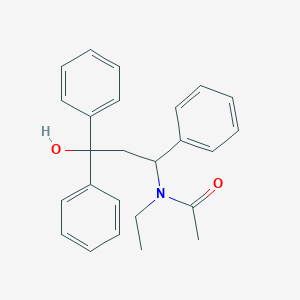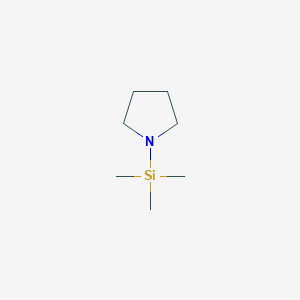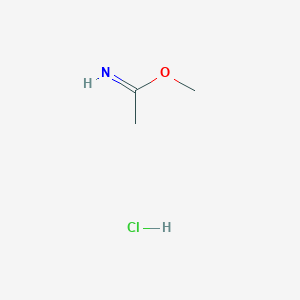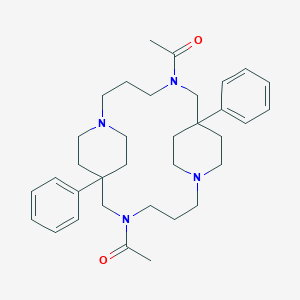
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-diacetyl-7,16-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-diacetyl-7,16-diphenyl- is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DOTA-PhAc and is a derivative of the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA-PhAc is a macrocyclic compound that has been extensively studied for its potential use in various applications, including medical imaging, drug delivery, and targeted therapy.
Wirkmechanismus
The mechanism of action of DOTA-PhAc involves its ability to bind to specific receptors on cancer cells. The compound has a high affinity for the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. Once bound to PSMA, DOTA-PhAc is internalized into the cancer cell and can be visualized using PET imaging.
Biochemische Und Physiologische Effekte
DOTA-PhAc has been shown to have minimal toxicity and is well-tolerated in animal studies. The compound has a short half-life, which allows for rapid clearance from the body. In addition, DOTA-PhAc has been shown to have minimal off-target binding, which reduces the risk of false-positive results in PET imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DOTA-PhAc is its high specificity for PSMA, which allows for targeted imaging of cancer cells. In addition, the short half-life of the compound reduces the risk of radiation exposure to patients. However, the synthesis of DOTA-PhAc is a complex process that requires expertise in organic chemistry, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for the use of DOTA-PhAc in scientific research. One area of interest is the development of targeted therapies using DOTA-PhAc as a drug delivery vehicle. The compound has been shown to be effective in delivering therapeutic agents to cancer cells, which could potentially improve the efficacy of cancer treatments. In addition, further research is needed to investigate the use of DOTA-PhAc in other applications, such as magnetic resonance imaging (MRI) and computed tomography (CT) imaging.
Conclusion:
In conclusion, DOTA-PhAc is a synthetic compound that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential use in medical imaging, drug delivery, and targeted therapy. DOTA-PhAc has several advantages, including its high specificity for PSMA and short half-life, but its complex synthesis may limit its availability for research purposes. Future research is needed to explore the full potential of DOTA-PhAc in scientific research.
Synthesemethoden
The synthesis of DOTA-PhAc involves the reaction of DOTA with acetic anhydride and phenylacetic acid in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The synthesis of DOTA-PhAc is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DOTA-PhAc has been extensively studied for its potential use in medical imaging, particularly in positron emission tomography (PET) imaging. PET imaging is a non-invasive imaging technique that uses radioactive tracers to visualize metabolic processes in the body. DOTA-PhAc has been shown to be an effective PET imaging agent for detecting cancer cells, particularly in prostate cancer.
Eigenschaften
CAS-Nummer |
13073-17-1 |
|---|---|
Produktname |
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-diacetyl-7,16-diphenyl- |
Molekularformel |
C34H48N4O2 |
Molekulargewicht |
544.8 g/mol |
IUPAC-Name |
1-(14-acetyl-7,16-diphenyl-1,5,10,14-tetrazatricyclo[14.2.2.27,10]docosan-5-yl)ethanone |
InChI |
InChI=1S/C34H48N4O2/c1-29(39)37-21-9-19-35-25-17-34(18-26-35,32-13-7-4-8-14-32)28-38(30(2)40)22-10-20-36-23-15-33(27-37,16-24-36)31-11-5-3-6-12-31/h3-8,11-14H,9-10,15-28H2,1-2H3 |
InChI-Schlüssel |
CCUDVEANUNTZKL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C(=O)C)C5=CC=CC=C5 |
Kanonische SMILES |
CC(=O)N1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C(=O)C)C5=CC=CC=C5 |
Andere CAS-Nummern |
13073-17-1 |
Synonyme |
5,14-Diacetyl-7,16-diphenyl-1,5,10,14-tetraazatricyclo[14.2.2.27,10]docosane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



